molecular formula C8H12N2O2 B1296719 5-(1H-Imidazol-5-yl)pentanoic acid CAS No. 959032-57-6

5-(1H-Imidazol-5-yl)pentanoic acid

Cat. No. B1296719
M. Wt: 168.19 g/mol
InChI Key: AARXMLGCTGYZTD-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-5-yl)pentanoic acid is an organic compound with the molecular formula C8H12N2O2 . It belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The first synthesis of imidazole was made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of 5-(1H-Imidazol-5-yl)pentanoic acid consists of a five-membered imidazole ring attached to a pentanoic acid chain . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It is highly soluble in water and other polar solvents . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.196 . It is expected to have a density of 1.2±0.1 g/cm3, a boiling point of 368.5±44.0 °C at 760 mmHg, and a flash point of 176.6±28.4 °C .

Future Directions

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities and are used in various commercially available drugs . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

5-(1H-imidazol-5-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8(12)4-2-1-3-7-5-9-6-10-7/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARXMLGCTGYZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340538
Record name 1H-IMIDAZOLE-5-PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Imidazol-5-yl)pentanoic acid

CAS RN

959032-57-6
Record name 1H-IMIDAZOLE-5-PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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